(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid is a boronic acid derivative that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid typically involves the reaction of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out in a solvent such as 1,4-dioxane under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate.
Protodeboronation: Reagents include radical initiators and solvents like methanol.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as CDK2, which are targets for cancer treatment.
Material Science: The compound’s photophysical properties make it useful in developing new materials with specific optical characteristics.
Organic Synthesis: It is used in the synthesis of various heterocyclic compounds, expanding the diversity of chemical libraries.
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo-pyrimidine derivative with significant inhibitory activity against CDK2.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features and biological activity.
Uniqueness
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid is unique due to its boronic acid functional group, which allows for versatile chemical modifications and applications in cross-coupling reactions. This distinguishes it from other pyrazolo-pyrimidine derivatives that may lack this functional group.
Properties
Molecular Formula |
C9H10BN3O4 |
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Molecular Weight |
235.01 g/mol |
IUPAC Name |
(3-ethoxycarbonylpyrazolo[1,5-a]pyrimidin-6-yl)boronic acid |
InChI |
InChI=1S/C9H10BN3O4/c1-2-17-9(14)7-4-12-13-5-6(10(15)16)3-11-8(7)13/h3-5,15-16H,2H2,1H3 |
InChI Key |
UPURPXDRNFLFEH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=C(C=N2)C(=O)OCC)N=C1)(O)O |
Origin of Product |
United States |
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